4-methanesulfonylpentanoic acid
Description
4-Methanesulfonylpentanoic acid (hypothetical structure: CH3SO2-C4H8-COOH) is a sulfonamide-functionalized pentanoic acid derivative. These compounds typically feature a sulfonamide group (-SO2-NH-) attached to a branched pentanoic acid backbone, which confers unique reactivity and solubility properties. Such derivatives are often employed in organic synthesis, pharmaceutical intermediates, and polymer chemistry due to their stability and tunable electronic effects .
Properties
CAS No. |
1849236-70-9 |
|---|---|
Molecular Formula |
C6H12O4S |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methanesulfonylpentanoic acid typically involves the introduction of a methanesulfonyl group to a pentanoic acid derivative. One common method is the reaction of pentanoic acid with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: 4-Methanesulfonylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol or sulfide.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol or sulfide compounds.
Scientific Research Applications
4-Methanesulfonylpentanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methanesulfonylpentanoic acid involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of enzyme activity or the inhibition of specific biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Variations
The table below compares key structural and functional attributes of 4-methanesulfonylpentanoic acid (hypothetical) with similar compounds:
Key Differences and Implications
Substituent Effects on Reactivity
- Methanesulfonyl vs. Aromatic Sulfonamides : Methanesulfonyl lacks the aromatic ring present in analogs like 4-methylphenylsulfonamido derivatives, reducing steric bulk and π-π interactions. This simplifies synthetic routes but may limit applications requiring aromatic stacking .
- Trifluoromethyl Groups : The CF3 substituent in CAS 251097-65-1 increases lipophilicity and metabolic stability, making it valuable in fluorinated drug candidates .
- Methoxy Groups : The methoxy group in CAS 68377-65-1 enhances solubility in polar solvents, beneficial for aqueous-phase reactions .
Physical Properties
- Molecular Weight: Fluorinated derivatives (e.g., 339.33 g/mol for CAS 251097-65-1) are heavier than non-fluorinated analogs, affecting diffusion and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
